Delsym - 125-69-9

Delsym

Catalog Number: EVT-253184
CAS Number: 125-69-9
Molecular Formula: C18H26BrNO
Molecular Weight: 352.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delsym is the brand name for a commercially available cough suppressant containing dextromethorphan hydrobromide (dextromethorphan HBr) as the active ingredient. [, ] Dextromethorphan HBr is a synthetic morphinan derivative and functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. [] In scientific research, dextromethorphan and its metabolites are studied for their potential therapeutic benefits in various neurological and psychiatric conditions, extending beyond its primary use as a cough suppressant.

Dextromethorphan

    Relevance: Dextromethorphan is the active pharmaceutical ingredient in Delsym. Delsym utilizes a specific drug delivery system (Pennkinetic system) to formulate dextromethorphan for sustained release [].

Glutamine

    Relevance: Elevated levels of glutamine have been found in some autistic children. This research suggests that dextromethorphan, the active ingredient in Delsym, might offer clinical benefits to these individuals by competitively blocking the effects of elevated glutamine [].

Glycine

    Relevance: Similar to glutamine, elevated glycine levels have been observed in some autistic children. The research suggests potential clinical benefits from dextromethorphan, the active ingredient in Delsym, by competitively blocking the effects of elevated glycine [].

Source and Classification

Dextromethorphan Hydrobromide is classified as a synthetic opioid derivative, specifically a methylated analog of levorphanol. It is primarily used for its antitussive properties in the treatment of coughs associated with colds and other respiratory conditions. The compound is available in various formulations, including syrups, tablets, and lozenges .

Synthesis Analysis

The synthesis of Dextromethorphan Hydrobromide typically involves several key steps:

  1. Starting Materials: The synthesis begins with 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline as the precursor. This compound undergoes various reactions to form Dextromethorphan Hydrobromide.
  2. Ring-Closure Reaction: A critical step in the synthesis involves a ring-closure reaction that significantly influences yield and production costs. The reaction is performed under acidic conditions at elevated temperatures (130–140 °C), leading to the formation of (+)-3-hydroxy-N-methylmorphinan .
  3. Purification: Following synthesis, the product undergoes purification processes such as recrystallization to achieve high purity levels. For instance, one method reported a yield of 87.3% with a purity of 99.5% as determined by high-performance liquid chromatography .
  4. Deuterated Derivatives: Advanced synthetic methods also explore deuterated derivatives for research purposes, employing techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm purity and structure .
Molecular Structure Analysis

Dextromethorphan Hydrobromide has the molecular formula C18H26BrNC_{18}H_{26}BrN and a molar mass of approximately 348.31 g/mol. The structure features:

  • Functional Groups: The compound contains a methoxy group (-OCH₃) attached to a benzyl moiety and an amine group (-NH).
  • Stereochemistry: It possesses stereogenic centers that contribute to its pharmacological activity. The configuration is essential for its interaction with biological targets.
  • Crystallography: X-ray crystallography studies have provided insights into its three-dimensional conformation and intermolecular interactions .
Chemical Reactions Analysis

Dextromethorphan Hydrobromide participates in various chemical reactions:

  1. O-Demethylation: Under acidic conditions, it can undergo O-demethylation to yield other derivatives useful in pharmacological studies .
  2. Hydrolysis: The hydrobromide salt can be hydrolyzed to release dextromethorphan base under alkaline conditions.
  3. Reactions with Acids: It can react with strong acids to form stable salts, which are often used in formulations .
Mechanism of Action

Dextromethorphan acts primarily as an antitussive by:

  • NMDA Receptor Antagonism: It inhibits N-methyl-D-aspartate receptors in the central nervous system, which plays a role in the cough reflex.
  • Sigma Receptor Agonism: It also interacts with sigma receptors, contributing to its effects on mood and perception at higher doses.
  • Serotonin Reuptake Inhibition: Dextromethorphan has been shown to inhibit the reuptake of serotonin, which may affect mood and anxiety levels .
Physical and Chemical Properties Analysis

Dextromethorphan Hydrobromide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in water and alcohol but insoluble in non-polar solvents.
  • Melting Point: Reports indicate melting points ranging from 198 °C to 200 °C .
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
Applications

Dextromethorphan Hydrobromide is utilized in various scientific and medical applications:

  1. Pharmaceutical Formulations: Primarily included in cough syrups and cold medications due to its effectiveness in suppressing cough.
  2. Research Tool: Used in neuroscience research to study its effects on neurotransmitter systems and cough reflex mechanisms.
  3. Abuse Potential Studies: Investigated for its potential for abuse among adolescents due to its psychoactive effects at high doses .
Mechanistic Pharmacodynamics of Dextromethorphan Hydrobromide

Receptor Binding Profiling and Multi-Target Interactions

Dextromethorphan hydrobromide (DXM) exhibits complex polypharmacology, engaging multiple central nervous system (CNS) targets beyond its historical classification as a simple antitussive. Its primary therapeutic and psychoactive effects arise from interactions with ion channels, transporters, and receptors, which collectively modulate neuronal excitability, neurotransmitter dynamics, and neuroplasticity [1] [8].

Table 1: Multi-Target Interaction Profile of Dextromethorphan

TargetInteraction TypeKi (nM)Functional Consequence
NMDA ReceptorNon-competitive antagonist2,120–8,945Blocks ion flux, reduces excitotoxicity
Sigma-1 ReceptorAgonist142–652Enhances neuroprotective chaperone activity
Serotonin Transporter (SERT)Inhibitor23–40Increases synaptic 5-HT concentrations
Norepinephrine Transporter (NET)Inhibitor240+Elevates synaptic NE levels
α3β4 Nicotinic ReceptorAntagonist~700Modulates neurotransmitter release
μ-Opioid ReceptorWeak regulator1,280Negligible contribution to analgesia

NMDA Receptor Antagonism and Glutamatergic Modulation

DXM functions as a low-affinity, uncompetitive N-Methyl-D-Aspartate (NMDA) receptor antagonist, binding preferentially to the phencyclidine (PCP) site within the receptor’s ion channel in a voltage-dependent manner [1] [7]. This antagonism impedes calcium influx, attenuating excitatory glutamatergic signaling. While DXM itself exhibits moderate NMDA affinity (Ki ≈ 2.1–8.9 µM), its O-demethylated metabolite dextrorphan demonstrates significantly higher potency (Ki ≈ 486–906 nM), contributing substantially to this pharmacological action during therapeutic dosing or overdose [1] [10]. Glutamatergic modulation underlies DXM’s observed effects in reducing central sensitization in pain pathways and may contribute to rapid-acting antidepressant properties observed in preclinical models, mirroring mechanisms of ketamine but with lower potency [5] [8].

Sigma-1 Receptor Agonism and Neuroprotective Signaling

DXM acts as a potent and selective sigma-1 receptor (σ1R) agonist (Ki ≈ 142–652 nM) [1] [8]. The σ1R is an endoplasmic reticulum (ER)-resident chaperone protein that translocates to the plasma membrane and mitochondrial-associated membranes (MAMs) upon activation. DXM-induced σ1R agonism triggers several neuroprotective pathways:

  • Modulation of Ion Channels: Regulates voltage-gated Ca²⁺, K⁺, and Na⁺ channels, stabilizing neuronal excitability.
  • Attenuation of Oxidative Stress: Suppresses NADPH oxidase (NOX)-derived reactive oxygen species (ROS) production [1].
  • Regulation of ER-Mitochondria Crosstalk: Enhances mitochondrial ATP production and mitigates ER stress responses.
  • Modulation of Neurotrophin Signaling: Potentiates brain-derived neurotrophic factor (BDNF) signaling cascades implicated in synaptic resilience [8].

Table 2: Neuroprotective Mechanisms of Sigma-1 Receptor Agonism

MechanismDownstream EffectFunctional Outcome
Inhibition of NOX ActivityReduced ROS generationProtection against oxidative neuronal damage
Enhancement of Mitochondrial RespirationIncreased ATP synthesisImproved cellular energy homeostasis
Stabilization of Inositol Trisphosphate Receptors (IP3R)Controlled ER Ca²⁺ releasePrevention of Ca²⁺-mediated apoptosis
Potentiation of Trophic Factor Signaling (e.g., BDNF)Activation of PI3K/Akt and MAPK/ERK pathwaysEnhanced neuronal survival and plasticity

Serotonin/Norepinephrine Transporter Inhibition Dynamics

DXM functions as a non-selective monoamine reuptake inhibitor, with significant affinity for the serotonin transporter (SERT; Ki ≈ 23–40 nM) and moderate affinity for the norepinephrine transporter (NET; Ki > 240 nM) [1] [7] [8]. This inhibition elevates synaptic concentrations of serotonin (5-HT) and norepinephrine (NE), contributing to mood modulation observed in clinical studies of depression. The SERT inhibition potency of DXM is comparable to some dedicated antidepressants, though its clinical utility is limited by extensive first-pass metabolism. Crucially, this mechanism underlies the risk of serotonin syndrome when DXM is co-administered with serotonergic agents like selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs) [1].

Nicotinic Acetylcholine Receptor Subtype Selectivity

DXM exhibits antagonist activity at various neuronal nicotinic acetylcholine receptor (nAChR) subtypes, with the highest affinity observed for heteromeric α3β4 receptors (IC₅₀ ≈ 700 nM) [1] [8]. Lower affinity is observed at α4β2 (IC₅₀ ≈ 2,960–8,900 nM) and α7 (IC₅₀ ≈ 2,960 nM) subtypes. This subtype-selective antagonism modulates presynaptic neurotransmitter release (including dopamine, GABA, and glutamate) and influences neuroendocrine functions. Antagonism of α3β4 nAChRs, highly expressed in autonomic ganglia and limbic regions, may contribute to autonomic side effects and potentially influence reward pathways relevant to substance use disorders [1] [7].

Metabolite-Mediated Pharmacological Contributions

DXM undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 (CYP) system. Genetic polymorphisms (notably in CYP2D6) and drug interactions (e.g., quinidine inhibition) dramatically alter its metabolic fate and resultant pharmacological profile [1] [6] [9].

Dextrorphan as Active Metabolite: Comparative Receptor Affinity

Dextrorphan (DXO) is the principal pharmacologically active metabolite of DXM, generated via O-demethylation catalyzed predominantly by CYP2D6. DXO possesses a distinct and often more potent receptor interaction profile compared to its parent compound:

  • Enhanced NMDA Receptor Antagonism: DXO exhibits substantially higher affinity (Ki ≈ 486–906 nM) and efficacy at NMDA receptors than DXM (Ki ≈ 2.1–8.9 µM), acting as a potent channel blocker [1] [10]. This underlies the dissociative hallucinogenic effects prominent in CYP2D6 extensive metabolizers (EMs) after high-dose DXM ingestion.
  • Reduced Sigma-1 Receptor Affinity: DXO maintains σ1R affinity (Ki ≈ 118–481 nM) but with slightly lower potency than DXM [1] [8].
  • Moderate Opioid Receptor Affinity: DXO binds to μ-opioid receptors (Ki ≈ 420 nM in rats, >1,000 nM in humans), albeit with minimal agonist efficacy, contributing negligibly to typical opioid effects [7] [10].
  • Lower Monoamine Transporter Inhibition: DXO shows weaker inhibition at SERT (Ki ≈ 401–484 nM) and NET (Ki ≈ 340+ nM) compared to DXM [1] [8].

Table 3: Comparative Pharmacodynamics of Dextromethorphan (DXM) and Dextrorphan (DXO)

Pharmacological TargetDXM Affinity (Ki, nM)DXO Affinity (Ki, nM)Functional Implications
NMDA Receptor2,120–8,945486–906DXO drives dissociative effects & neuroprotection
Sigma-1 Receptor142–652118–481DXM is primary σ1R agonist; neuroprotection
Serotonin Transporter (SERT)23–40401–484DXM drives serotonin-related effects (antidepressant, serotonergic toxicity risk)
μ-Opioid Receptor (MOR)~1,280 (Human: >1,000)~420 (Human: >1,000)Negligible contribution to analgesia or dependence
α3β4 Nicotinic Receptor~700~1,300Autonomic effects, potential modulation of reward pathways

The pharmacokinetics of DXM dictates the relative contributions of parent drug and metabolite:

  • CYP2D6 Poor Metabolizers (PMs): Experience higher and prolonged DXM exposure (bioavailability ~80% vs. 1–2% in EMs), reduced DXO formation, and thus predominant effects from DXM's original target profile (stronger σ1R agonism, SERT/NET inhibition) [1] [6].
  • CYP2D6 Extensive/Ultra-Rapid Metabolizers (EMs/UMs): Rapidly convert DXM to DXO, leading to higher DXO concentrations and effects dominated by potent NMDA receptor antagonism [6] [9].
  • CYP2D6 Inhibition (e.g., by Quinidine): Markedly reduces DXM metabolism, mimicking the PM phenotype and increasing systemic DXM exposure. This principle is therapeutically exploited in the approved combination drug DXM/quinidine (Nuedexta®) for pseudobulbar affect and DXM/bupropion (Auvelity®) for major depressive disorder, where sustained high DXM concentrations are desirable for its serotonergic and sigma-1 activities [1] [8].

The complex interplay between DXM and DXO, modulated by metabolic phenotype, underpins the compound's diverse physiological effects – ranging from cough suppression and neuroprotection at therapeutic doses to dissociative states at supratherapeutic doses.

Properties

CAS Number

125-69-9

Product Name

Dextromethorphan Hydrobromide

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide

Molecular Formula

C18H26BrNO

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1

InChI Key

MISZALMBODQYFT-URVXVIKDSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br

Solubility

>55.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

d-Methorphan
Delsym
Dextromethorphan
Dextromethorphan Hydrobromide
Dextromethorphan Hydrobromide, (+-)-Isomer
Dextromethorphan Hydrobromide, Monohydrate
Dextromethorphan Hydrochloride
Dextromethorphan, (+-)-Isomer
Hydrobromide, Dextromethorphan
Hydrochloride, Dextromethorphan
l-Methorphan
Levomethorphan
Racemethorphan

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.